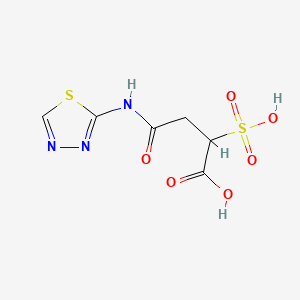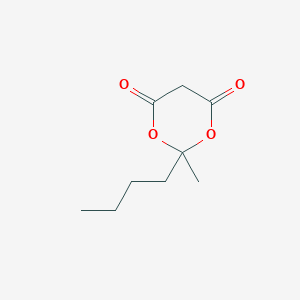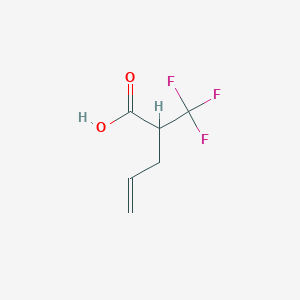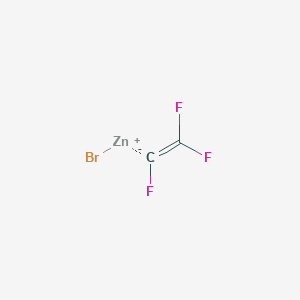
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C15H22O2 It is a complex molecule featuring both cyclopentene and cyclohexene rings, each substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. The cyclopentene ring can be introduced through subsequent reactions involving cyclization and methylation steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
科学的研究の応用
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired effect, whether it be inhibition, activation, or modulation of a biological pathway.
類似化合物との比較
Similar Compounds
Cyclohexene derivatives: Compounds like 1-methylcyclohexene and 4-methylcyclohexene share structural similarities but differ in their substitution patterns and reactivity.
Cyclopentene derivatives: Compounds like 2-methylcyclopentene have similar ring structures but differ in their functional groups and applications.
Uniqueness
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate is unique due to its dual ring structure and specific substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
特性
CAS番号 |
104762-26-7 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(2-methylcyclopenten-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H22O2/c1-11-6-8-13(9-7-11)15(16)17-10-14-5-3-4-12(14)2/h6,13H,3-5,7-10H2,1-2H3 |
InChIキー |
QVMDOXGXVOCCHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(=O)OCC2=C(CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)


![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)






